1-butyl-5-(isobutoxymethyl)-1H-pyrazole

Description

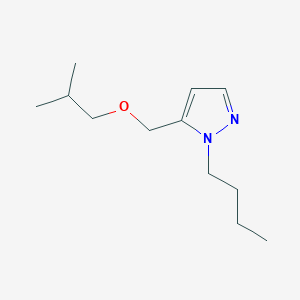

1-Butyl-5-(isobutoxymethyl)-1H-pyrazole is a pyrazole derivative featuring a butyl group at the N1 position and an isobutoxymethyl substituent at the C5 position (molecular formula: C₁₂H₂₂N₂O, molar mass: 210.31 g/mol). Pyrazole derivatives are renowned for their diverse applications in pharmaceuticals and agrochemicals due to their heterocyclic nitrogen-containing structure, which enables interactions with biological targets . Its structural uniqueness lies in the branched isobutoxymethyl group, which may influence lipophilicity, solubility, and biological activity compared to analogs with linear or bulkier substituents.

Properties

IUPAC Name |

1-butyl-5-(2-methylpropoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-4-5-8-14-12(6-7-13-14)10-15-9-11(2)3/h6-7,11H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOZXMSMWSIDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)COCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-(isobutoxymethyl)-1H-pyrazole typically involves the reaction of 1-butyl-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Butyl-5-(isobutoxymethyl)-1H-pyrazole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-butyl-5-(isobutoxymethyl)-1H-pyrazole with similar compounds:

Key Observations:

- Halogenated derivatives (e.g., 4-chloromethyl, 5-difluoromethoxy) exhibit increased electronegativity and reactivity, enhancing herbicidal activity . Bulkier groups (e.g., tert-butyl in C₁₇H₂₂N₂O₂) improve thermal stability but reduce solubility due to steric hindrance .

- Synthesis Methods :

- The use of alum (KAl(SO₄)₂·12H₂O) as a green catalyst for pyrazole synthesis () contrasts with traditional methods involving toxic solvents. If applied to the target compound, this approach could align with sustainable chemistry principles .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-butyl-5-(isobutoxymethyl)-1H-pyrazole, and what intermediates are critical in its synthesis?

The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example, hydrazine derivatives can react with substituted acrylates to form the pyrazole core, followed by alkylation or nucleophilic substitution to introduce the butyl and isobutoxymethyl groups. Key intermediates include β-keto esters (e.g., ethyl 3-(isobutoxymethyl)acetoacetate) and hydrazine derivatives (e.g., 1-butylhydrazine). Reaction optimization often requires controlled pH and temperature to avoid side products like regioisomers .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent positions by analyzing coupling patterns and chemical shifts (e.g., pyrazole ring protons typically resonate at δ 6.5–8.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated in related pyrazole derivatives .

- IR Spectroscopy : Identifies functional groups like C-O (isobutoxymethyl) at ~1100 cm.

Q. What preliminary biological screening approaches are suitable for evaluating the bioactivity of this compound?

Initial screening often includes:

- Enzyme Inhibition Assays : Target enzymes (e.g., cyclooxygenase, kinases) using fluorometric or colorimetric readouts.

- In Vitro Cell Models : Assess cytotoxicity (via MTT assay) or anti-inflammatory activity (e.g., NF-κB inhibition).

- Molecular Docking : Prioritize targets by simulating binding affinities to proteins like mGluR5 or cannabinoid receptors .

Advanced Research Questions

Q. How can computational tools elucidate the binding interactions of this compound with biological targets?

- Molecular Docking (AutoDock, Glide) : Predict binding poses and affinity scores by docking the compound into target active sites (e.g., mGluR5 or GABA receptors).

- Molecular Dynamics (MD) Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over time, identifying key residues for interaction.

- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with activity using descriptors like logP and polar surface area .

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

Conflicting results may arise from poor bioavailability or metabolite interference. Strategies include:

- Pharmacokinetic Studies : Measure plasma half-life, tissue distribution, and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification : Use LC-MS/MS to detect active or inhibitory metabolites.

- Prodrug Design : Improve bioavailability by masking polar groups (e.g., esterifying the isobutoxymethyl moiety) .

Q. What synthetic strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

- Side-Chain Modifications : Replace the butyl group with branched (e.g., tert-butyl) or fluorinated alkyl chains to alter lipophilicity.

- Heterocycle Hybridization : Fuse pyrazole with triazoles or oxadiazoles via cyclization (e.g., using POCl) to enhance π-π stacking .

- Cross-Coupling Reactions : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling using boronic ester intermediates .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC or HPLC to isolate regioisomers. Use anhydrous conditions for alkylation steps to prevent hydrolysis .

- Safety Considerations : Handle intermediates like sulfonyl chlorides (e.g., 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride) in fume hoods due to their corrosive nature .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via DFT calculations) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.